

"5-Hydroxymethylindane CAS number and molecular structure"

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Compound of Interest

Compound Name: 5-Hydroxymethylindane

Cat. No.: B1616956

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An In-depth Technical Guide to **5-Hydroxymethylindane**: A Versatile Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of the Indane Scaffold

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that are capable of binding to multiple, diverse biological targets. The indane nucleus, a bicyclic structure fusing a benzene ring with a cyclopentane ring, is a quintessential example of such a scaffold. Its rigid, yet three-dimensional, conformation provides an excellent platform for the precise spatial orientation of functional groups, making it a cornerstone in the design of targeted therapeutics. Indane analogues are central to the efficacy of established pharmaceuticals such as the HIV protease inhibitor Indinavir and the Alzheimer's treatment Donepezil.^{[1][2][3]}

This guide focuses on a particularly valuable derivative: **5-Hydroxymethylindane** (CAS No. 51632-06-5). The introduction of a hydroxymethyl (-CH₂OH) group at the 5-position of the indane ring adds a critical point of functionality. This group can act as a hydrogen bond donor and acceptor, significantly influencing solubility and target engagement. Furthermore, it serves as a versatile synthetic handle for the elaboration of more complex molecules, making **5-Hydroxymethylindane** a key starting material for drug discovery programs targeting cancer, neurodegenerative disorders, and inflammatory conditions.^{[1][2]} This document provides a

comprehensive overview of its chemical properties, synthesis, characterization, and strategic application in pharmaceutical research.

Core Molecular and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. **5-Hydroxymethylindane**, also known by its systematic IUPAC name (2,3-dihydro-1H-inden-5-yl)methanol, is a solid at room temperature with a molecular formula of $C_{10}H_{12}O$.^[4]

Structural and Chemical Identifiers

Property	Value	Source
CAS Number	51632-06-5	[4]
Molecular Formula	$C_{10}H_{12}O$	[4]
Molecular Weight	148.20 g/mol	[4]
IUPAC Name	(2,3-dihydro-1H-inden-5-yl)methanol	[4]
Synonyms	5-Hydroxymethylindane, Indan-5-yl-methanol	[4]
InChI Key	SJKGAFDWIVOCSE-UHFFFAOYSA-N	[4]
Canonical SMILES	<chem>C1C(CC2=CC=C(C=C2)CO)C</chem> 1	

Molecular Structure Diagram

The structure combines the hydrophobic, rigid indane framework with a polar, reactive hydroxymethyl group.

Caption: Molecular structure of **5-Hydroxymethylindane**.

Synthesis and Purification

The most direct and industrially scalable synthesis of **5-Hydroxymethylindane** involves the chemical reduction of a more oxidized precursor, typically Indan-5-carboxylic acid or Indan-5-carbaldehyde. The reduction of the carboxylic acid is a robust and high-yielding approach.

Synthetic Workflow: Reduction of Indan-5-carboxylic acid

This process utilizes a powerful reducing agent, Lithium aluminum hydride (LiAlH_4), which is capable of reducing carboxylic acids to primary alcohols.[5][6] The reaction must be conducted under anhydrous conditions as LiAlH_4 reacts violently with water.[5]

Caption: Synthetic workflow for **5-Hydroxymethylindane**.

Detailed Laboratory Protocol

This protocol is a representative procedure and must be performed by qualified personnel with appropriate safety precautions.

- **Reaction Setup:** To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add Lithium aluminum hydride (LiAlH_4 , 1.2 eq.) and 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice-water bath.
- **Addition of Starting Material:** Dissolve Indan-5-carboxylic acid (1.0 eq.) in 50 mL of anhydrous THF.[7] Add this solution dropwise to the stirred LiAlH_4 suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C .
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
- **Quenching and Workup:** Cool the reaction mixture back to 0°C . Cautiously and slowly add 10 mL of water dropwise to quench the excess LiAlH_4 , followed by 10 mL of 15% aqueous NaOH solution, and then 30 mL of water. Stir the resulting mixture vigorously for 1 hour until a granular precipitate forms.

- Isolation: Filter the solid aluminum salts and wash them thoroughly with ethyl acetate (3 x 50 mL). Combine the filtrate and the washes.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to afford pure **5-Hydroxymethylindane** as a solid.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While a public, experimentally verified spectrum for this specific molecule is not readily available, we can predict its NMR and MS signatures based on its structure and data from analogous compounds.

Predicted ^1H and ^{13}C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation. The predicted spectrum in CDCl_3 would exhibit characteristic signals for the aromatic, aliphatic, and hydroxymethyl protons.

Predicted ^1H NMR (400 MHz, CDCl_3)	Predicted ^{13}C NMR (100 MHz, CDCl_3)
δ (ppm)	Multiplicity
~7.20	s
~7.15	d
~7.10	d
~4.65	s
~2.90	t
~2.10	quint
~1.60	br s

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a clear molecular ion peak (M^+) and characteristic fragmentation patterns.

- Predicted Molecular Ion (M^+): $m/z = 148.08$
- Key Fragmentation: A prominent peak at $m/z = 117$ would be expected, corresponding to the loss of the $-CH_2OH$ group ($M-31$), forming the stable indanyl cation.

Quality Control and Purity Analysis Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of research compounds and drug intermediates.

- System: HPLC with UV detection.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of Acetonitrile (ACN) and Water (H_2O), both containing 0.1% formic acid.
 - Gradient: Start at 30% ACN, ramp to 95% ACN over 10 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve ~1 mg of **5-Hydroxymethylindane** in 1 mL of 50:50 ACN/ H_2O .
- Analysis: Inject 5 μ L. Purity is determined by the area percentage of the main peak.

Applications in Drug Design and Development

The true value of **5-Hydroxymethylindane** lies in its application as a versatile building block for creating novel therapeutic agents. The indane core provides a rigid, lipophilic anchor, while the hydroxymethyl group offers a reactive site for diversification.^{[1][2]}

Role as a Privileged Scaffold

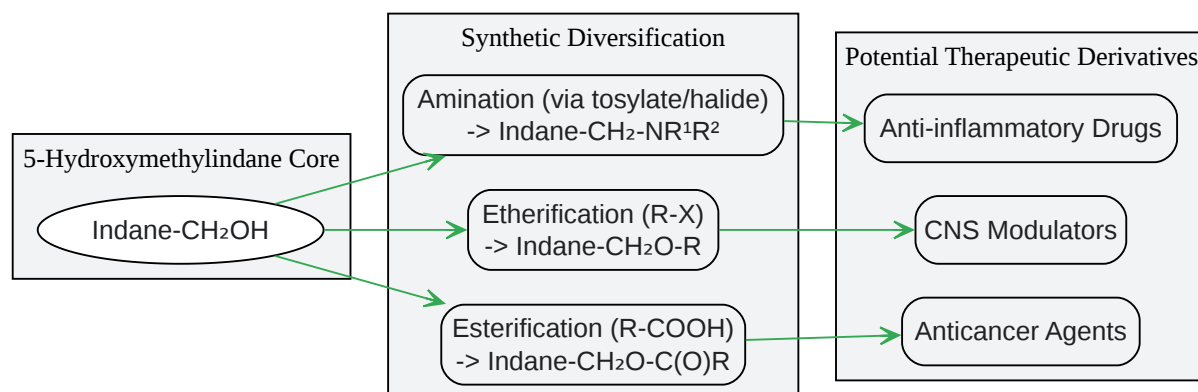
The indane framework is a proven pharmacophore in several therapeutic areas:

- **Neuroscience:** The rigid structure is ideal for designing ligands for CNS receptors and enzymes. Derivatives are explored for treating Alzheimer's and Parkinson's disease.[1][2]
- **Oncology:** Substituted indanes have shown potential as anticancer agents by targeting various pathways.[1]
- **Anti-inflammatory:** Indane-based molecules, such as the NSAID Sulindac, demonstrate the scaffold's utility in developing anti-inflammatory drugs.[2]

The Hydroxymethyl Group as a Bioisostere and Synthetic Handle

The introduction of the $-\text{CH}_2\text{OH}$ group is a key strategic move in drug design.[8]

- **Improved Pharmacokinetics:** It can enhance aqueous solubility and provide a site for metabolic glucuronidation, potentially modulating the drug's half-life.
- **Target Interactions:** The hydroxyl group can form critical hydrogen bonds with amino acid residues in a protein's active site, increasing binding affinity and selectivity.
- **Synthetic Elaboration:** It is an excellent nucleophile and can be easily converted into other functional groups (e.g., ethers, esters, amines, halides), allowing for extensive Structure-Activity Relationship (SAR) studies.



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Caption: Diversification of **5-Hydroxymethylindane** in SAR studies.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. A specific, supplier-verified Safety Data Sheet (SDS) must always be consulted before use.

- **Hazard Identification:** While not extensively classified, compounds of this nature should be handled as potentially harmful if swallowed or inhaled and may cause skin and eye irritation. [\[9\]](#)
- **Handling Precautions:** Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [\[10\]](#)
- **First Aid Measures:**
 - **Inhalation:** Move to fresh air.
 - **Skin Contact:** Immediately wash with soap and water.
 - **Eye Contact:** Rinse cautiously with water for several minutes.

- Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[9][10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of ignition.[10]

Conclusion

5-Hydroxymethylindane is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its structure elegantly combines the validated, privileged indane scaffold with a highly versatile hydroxymethyl functional group. This combination provides a robust starting point for the synthesis of diverse chemical libraries aimed at discovering next-generation therapeutics. The protocols and data presented in this guide offer a foundational framework for researchers to synthesize, characterize, and strategically deploy this valuable compound in their drug discovery and development endeavors.

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